molecular formula C11H15NO3 B1382288 4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid CAS No. 933690-54-1

4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid

Cat. No. B1382288
CAS RN: 933690-54-1
M. Wt: 209.24 g/mol
InChI Key: UOYSZORDYPABLU-UHFFFAOYSA-N
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Description

“4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid” is a chemical compound with the molecular formula C11H15NO3 . Its IUPAC name is 4-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)benzoic acid . The compound has a molecular weight of 243.26 .


Synthesis Analysis

The synthesis of 1,4-dihydropyridine derivatives, which includes “4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid”, has been a subject of research . The construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies has been highlighted .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO3/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(4-6-12)14(17)18/h3-8H,1-2H3,(H,17,18) .

Scientific Research Applications

Recent Trends in Synthesis

4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid is part of the 1,4-dihydropyridines (DHP) class of compounds, recognized for their significant presence in various biological applications. They are commonly used as a core structure in drugs and as a starting material in synthetic organic chemistry. Recent advancements in synthesis methods, particularly atom economy reactions, have been highlighted as efficient and environmentally benign approaches for producing bioactive 1,4-DHPs. The Hantzsch Condensation reaction has been predominantly used in the preparation of 1,4-DHPs, offering a potential for creating more biologically active compounds through the modification of active methylene groups used in the DHP synthesis (Sohal, 2021).

Therapeutic Applications

1,4-DHP derivatives, like 4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid, have shown a wide array of therapeutic effects. They act prominently as Voltage-Gated Calcium Channel (VGCC) antagonists and exhibit a diverse range of therapeutic properties including antihypertensive, anti-anginal, anti-tumor, anti-inflammatory, anti-tubercular, anti-cancer, anti-hyperplasia, anti-mutagenic, anti-dyslipidemic, and anti-ulcer effects. This highlights the multifunctionality of the 1,4-DHP nucleus, indicating its potential as a base for derivatives with varying therapeutic effects. The study also emphasizes the need for continued research into this nucleus, suggesting it as a successful matrix for medicinal agents (Mishra, Bajpai, & Rai, 2019).

Environmental Interactions

The environmental interactions and fate of related compounds have been extensively studied. For instance, research on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds indicates that soil organic matter and iron oxides are significant sorbents. This suggests potential environmental implications for the distribution and bioavailability of compounds like 4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid, although direct research on this specific compound may be necessary to understand its distinct environmental interactions (Werner, Garratt, & Pigott, 2012).

Future Directions

The future directions for this compound could involve further exploration of its therapeutic applications, given the diverse pharmaceutical applications of 1,4-dihydropyridine derivatives . Additionally, more research could be conducted to understand its chemical reactions and safety profile.

properties

IUPAC Name

4-(2,6-dimethyl-4-oxopyridin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8-6-10(13)7-9(2)12(8)5-3-4-11(14)15/h6-7H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYSZORDYPABLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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